molecular formula C18H17N5OS2 B2940263 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034346-92-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2940263
CAS RN: 2034346-92-2
M. Wt: 383.49
InChI Key: HZAOJFATCFRRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17N5OS2 and its molecular weight is 383.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

The compound’s structure suggests potential efficacy in antimalarial activity. Similar derivatives have been studied for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The presence of a pyrazole moiety, which is known for its biological activity, could be leveraged to design new antimalarial drugs.

Antibacterial and Antifungal Properties

Compounds with a thiadiazole ring, such as the one , have been reported to exhibit antibacterial and antifungal properties . This could be particularly useful in developing new treatments for drug-resistant strains of bacteria and fungi.

Anti-inflammatory Applications

The pyrazole component of the compound is known to possess anti-inflammatory properties. This suggests that the compound could be used in the development of new anti-inflammatory medications, potentially for conditions like arthritis or asthma .

Antitumor Potential

Thiadiazole derivatives have been explored for their antitumor effects. The compound could be part of research into new chemotherapeutic agents that target specific types of cancer cells without harming normal cells .

Agricultural Use

Research indicates that similar compounds have shown promise in agriculture , particularly as growth stimulants for plants . This application could lead to the development of new agricultural chemicals that promote plant growth and yield.

Chemical Research and Synthesis

The compound’s unique structure makes it a candidate for use in chemical synthesis and research. It could serve as a building block for synthesizing a variety of biologically active molecules, thereby expanding the toolkit available to medicinal chemists .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS2/c1-11-7-12(2)23(20-11)17(14-5-6-25-10-14)9-19-18(24)13-3-4-15-16(8-13)22-26-21-15/h3-8,10,17H,9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAOJFATCFRRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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